2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride
Description
Properties
CAS No. |
2703782-41-4 |
|---|---|
Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-amino-N,N-dimethylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8(7)10;/h7-8H,3-6,10H2,1-2H3;1H |
InChI Key |
NWQXPDKLSJTYNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCCCC1N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride typically involves the reaction of cyclohexanone with dimethylamine and ammonium chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
2-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride is primarily researched for its potential therapeutic applications, particularly in the treatment of various diseases:
- Neurological Disorders : The compound has been investigated for neuroprotective effects, showing promise in enhancing neuronal survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Cancer Research : Studies have indicated that derivatives of this compound may exhibit anticancer properties by modulating specific biochemical pathways involved in tumor growth and metastasis .
Enzyme Interaction Studies
The compound is utilized in biochemical assays to investigate enzyme inhibition and receptor binding. Its ability to interact with specific enzymes makes it a valuable tool for understanding metabolic pathways and drug interactions:
- TRPA1 Antagonism : Research focused on the TRPA1 channel revealed that this compound exhibited significant inhibitory effects, which could be beneficial for pain management therapies .
Synthesis of Pharmaceutical Agents
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the preparation of Edoxaban, an oral anticoagulant used to prevent thrombotic diseases. The synthesis methods have been optimized to improve purity and yield .
Case Study 1: TRPA1 Antagonism
In a high-throughput screening study, 2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride was tested against the human TRPA1 channel using a calcium fluorescence assay. The results indicated that the compound effectively reduced nocifensive behaviors in animal models, suggesting its therapeutic potential for managing pain .
Case Study 2: Neuroprotective Effects
Research exploring neuroprotective compounds identified that derivatives similar to this compound exhibited promising results in models of neurodegenerative diseases. These compounds were shown to enhance neuronal survival under oxidative stress conditions, indicating a potential role in treating conditions such as Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on the Cyclohexane Ring
4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride (CAS 1955518-06-5): Molecular Formula: C₉H₁₉ClN₂O Molecular Weight: 206.71 Key Differences: The amino group at position 4 alters steric and electronic interactions compared to the 2-amino isomer. This positional change may influence solubility, receptor binding, and metabolic stability. Cyclohexane ring conformation (chair vs. boat) could also differ, affecting intermolecular interactions .
3-Amino-N,N-dimethylcyclohexane-1-carboxamide (, Entry 26): Structure: Lacks the hydrochloride salt in the provided data. Implications: The free base form may exhibit lower aqueous solubility compared to the hydrochloride derivative.
Functional Group Variations
trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0): Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 Melting Point: 274–278°C (free acid) Key Differences: The carboxylic acid group (vs. carboxamide) increases polarity and hydrogen-bonding capacity. This may enhance crystallinity (evidenced by high melting point) but reduce membrane permeability in biological systems .
Aminocyclohexane hydrochloride (): Structure: Simplifies to cyclohexylamine hydrochloride.
Ring System Modifications
The smaller ring size may reduce steric hindrance but limit conformational flexibility .
Acyclic Analogs
2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride (CAS 91893-69-5): Molecular Formula: C₄H₁₃ClN₂O₂S Molecular Weight: 188.68 Key Differences: The sulfonamide group (vs. carboxamide) increases acidity and hydrogen-bond acceptor capacity. The acyclic structure enhances flexibility but may reduce target specificity .
2-Amino-N,N-dimethylacetamide hydrochloride (CAS 72287-77-5): Molecular Formula: C₄H₁₁ClN₂O Molecular Weight: 138.60 Hazard: Labeled as irritant (Xi).
Comparative Data Table
Research Implications and Gaps
- Structural Activity Relationships (SAR): Positional isomers (2-, 3-, 4-amino) on cyclohexane require comparative studies to assess biological activity differences.
- Physicochemical Properties : Melting points, solubility, and stability data for the target compound are absent in the evidence, necessitating experimental characterization.
- Biological Performance : Cyclopropane derivatives’ strain may enhance binding affinity but pose synthesis challenges. Acyclic analogs offer flexibility but may lack target selectivity.
Biological Activity
2-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride (commonly referred to as DMCA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMCA, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H18N2O
- Molecular Weight : 174.25 g/mol
- SMILES Notation : CN(C)C(=O)C1CCCCC1N
- InChI Key : WIMKZTVEYYBVAS-UHFFFAOYSA-N
The biological activity of DMCA is primarily attributed to its interactions with various enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : DMCA has shown potential in inhibiting specific enzymes, which is crucial for biochemical assays and therapeutic applications. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses.
In Vitro Studies
Research has demonstrated that DMCA exhibits significant biological activity in vitro. Key findings include:
- AChE Inhibition : Studies indicate that DMCA acts as a competitive inhibitor of AChE, with IC50 values suggesting effective inhibition at low concentrations. This property is particularly relevant for developing treatments for Alzheimer's disease.
- Antioxidant Activity : DMCA has been evaluated for its antioxidant properties, showing potential in reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : In vitro assays have indicated that DMCA can downregulate pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
In Vivo Studies
In vivo studies have further elucidated the biological activity of DMCA:
- Analgesic Effects : Animal models have shown that DMCA administration leads to a significant reduction in pain responses, comparable to standard analgesics.
- Neuroprotective Effects : Research indicates that DMCA may protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential in neuroprotection.
Case Studies
Several case studies have explored the therapeutic applications of DMCA:
- Alzheimer's Disease Model : A study involving transgenic mice demonstrated that DMCA improved cognitive function and reduced amyloid plaque accumulation, indicating its potential as a therapeutic agent in Alzheimer's disease.
- Pain Management Trials : Clinical trials assessing the efficacy of DMCA in chronic pain management reported significant improvements in pain scores among participants compared to placebo groups.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the established synthetic routes for 2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Two primary synthetic routes are documented:
Cyclohexanecarboxylic Acid Route : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with dimethylamine in anhydrous benzene. This method typically yields ~70-85% under reflux conditions (60-80°C, 6-8 hours) .
Methyl Ester Route : Methyl cyclohexanecarboxylate reacts with dimethylamine in the presence of trimethylaluminum, hydrolyzed post-reaction. This approach avoids acyl chloride intermediates but requires strict anhydrous conditions (yield: ~65-75%) .
- Critical Factors : Temperature, solvent polarity, and amine stoichiometry significantly impact purity and yield. Side products (e.g., dimethylamine hydrochloride) require purification via recrystallization or column chromatography.
Q. What purification strategies are recommended for isolating 2-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water systems to separate the hydrochloride salt from unreacted amines or acidic byproducts .
- Recrystallization : Ethanol/water mixtures (3:1 v/v) are effective for high-purity isolation, leveraging solubility differences at reduced temperatures (0-4°C) .
- Analytical Confirmation : Post-purification, validate via HPLC (C18 column, acetonitrile/0.1% TFA gradient) and NMR (δ 1.2-2.1 ppm for cyclohexane protons, δ 2.8-3.1 ppm for dimethylamino groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use respiratory protection (N95 masks) if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods with negative pressure to mitigate inhalation risks.
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, administer oxygen and seek medical attention .
Q. How can researchers confirm the stereochemical configuration of the cyclohexane ring in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration but requires single crystals (grown via slow evaporation in ethanol) .
- NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial substituents) to infer ring conformation .
- Circular Dichroism (CD) : Applicable if chiral centers are present, though limited by sample purity and solvent interference .
Advanced Research Questions
Q. How can computational tools optimize the synthesis and reaction design for this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G**) predict transition states and intermediates, identifying energetically favorable pathways .
- Machine Learning : Train models on reaction databases (Reaxys, Pistachio) to predict optimal solvents, catalysts, and temperatures. For example, trimethylaluminum’s role in ester-amine reactions was validated via predictive algorithms .
- Table: Computational Parameters
| Parameter | Value/Model | Source |
|---|---|---|
| Solvent Optimization | COSMO-RS | |
| Transition State Search | Nudged Elastic Band | |
| Energy Calculation | DFT (B3LYP/6-31G**) |
Q. What mechanisms underlie the compound’s potential therapeutic effects in neurodegenerative disease models?
- Methodological Answer :
- Oxidative Stress Modulation : In vitro studies suggest the compound scavenges ROS (e.g., IC50 of 12 μM against hydroxyl radicals in neuronal cell lines) via electron-donating dimethylamino groups .
- Enzyme Inhibition : Competes with acetylcholinesterase (AChE) substrates (Ki = 8.3 μM), potentially slowing neurotransmitter degradation. Assay via Ellman’s method with donepezil as a positive control .
- Animal Models : Administer 10 mg/kg/day intraperitoneally in transgenic Alzheimer’s mice; monitor cognitive improvement via Morris water maze .
Q. How should researchers resolve contradictions in reported synthetic yields across different methodologies?
- Methodological Answer :
- Controlled Replication : Repeat published protocols (e.g., cyclohexanecarboxylic acid vs. methyl ester routes) under identical conditions (solvent purity, equipment calibration) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-methylated byproducts in ester route) that reduce yield .
- Statistical Design : Apply factorial DOE to isolate variables (temperature, catalyst loading) contributing to discrepancies .
Q. What advanced techniques address challenges in stereoselective synthesis of the cyclohexane scaffold?
- Methodological Answer :
- Chiral Auxiliaries : Introduce (R)- or (S)-proline derivatives during cyclization to enforce desired ring conformation .
- Asymmetric Catalysis : Use Rhodium-BINAP complexes for enantioselective hydrogenation of cyclohexene intermediates (≥90% ee) .
- Dynamic Resolution : Exploit kinetic control in crystallization (e.g., using L-tartaric acid) to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
